molecular formula C23H16N2 B13749511 Acridine, 9-(4-quinolylmethyl)- CAS No. 30558-55-5

Acridine, 9-(4-quinolylmethyl)-

Cat. No.: B13749511
CAS No.: 30558-55-5
M. Wt: 320.4 g/mol
InChI Key: NUJCLFGWQAZVCB-UHFFFAOYSA-N
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Description

Acridine, 9-(4-quinolylmethyl)-, is a 9-substituted acridine derivative characterized by a quinoline-methyl group at the 9-position of the acridine core. This structural modification enhances its biological activity, particularly in anticancer applications, by influencing DNA intercalation, topoisomerase inhibition, and pharmacokinetic properties. The 4-quinolylmethyl substituent likely improves DNA binding affinity and cellular uptake compared to simpler alkyl or aryl groups, as seen in structurally related derivatives .

Properties

CAS No.

30558-55-5

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

9-(quinolin-4-ylmethyl)acridine

InChI

InChI=1S/C23H16N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2

InChI Key

NUJCLFGWQAZVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Acridine Derivatives

Acridine derivatives are commonly synthesized via multi-step reactions involving cyclization, substitution, and reduction steps. The key challenge is achieving high selectivity and yield under mild conditions suitable for scale-up.

Two main synthetic approaches are identified:

Specific Preparation of Acridine, 9-(4-quinolylmethyl)-

While direct literature on the exact compound "Acridine, 9-(4-quinolylmethyl)-" is limited, related acridine derivatives with substitutions at the 9-position provide a relevant synthetic framework.

Friedländer-Based Synthesis and Palladium-Catalyzed Dehydrogenation
  • Starting materials : o-Aminobenzophenone and cyclohexanone.

  • Reaction conditions : Acid-catalyzed condensation in toluene at 150°C for 8 hours.

  • Dehydrogenation : Palladium trifluoroacetate and 1,10-phenanthroline catalyst in N-methyl-2-pyrrolidone (NMP) under oxygen atmosphere at 100°C for 6 hours.

  • Outcome : Yields of acridine compounds range from 60% to 80%, with good selectivity and operational simplicity.

  • Advantages : Uses inexpensive, readily available starting materials; suitable for industrial scale due to stable conditions and high yield.

Nucleophilic Substitution on Halogenated Acridines
  • Starting materials : 9-chloroacridine derivatives.

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), ethylene glycol dimethyl ether, or dimethyl sulfoxide (DMSO).

  • Reaction conditions : Reaction with amines (e.g., ethylamine) at 70-120°C for 3-4 hours.

  • Workup : Cooling, addition of water, pH adjustment to alkaline (pH 12-14), filtration, washing, and drying.

  • Yields : High yields reported, e.g., 95% yield for N-ethyl-9-aminoacridine with 99% purity.

  • Advantages : One-pot synthesis, mild conditions, low cost, simple operation, and suitable for large-scale production.

Multi-Step Synthesis of Aminoacridines with Functionalization at C-9
  • Route : Starting from 6,9-dichloro-2-methoxy-4-nitroacridine, followed by nucleophilic aromatic substitution, reduction, reductive amination, and hydrazinolysis.

  • Improvements : New protocols reduced steps from 5 to 3 for key intermediates, doubled yields (up to 63% overall for intermediates), and employed greener, simpler methods.

  • Challenges : Attempts to replace POCl3 with POBr3 for better leaving groups led to complex mixtures.

  • Outcome : Overall yields for 4,9-diaminoacridines improved from 13% to 21%, and for 4-aminoacridines from 21% to 34%, demonstrating more efficient synthetic routes.

Data Tables Summarizing Key Preparation Methods

Method Starting Materials Solvent Catalyst Temp (°C) Time (h) Yield (%) Notes
Friedländer + Pd-catalyzed dehydrogenation o-Aminobenzophenone + cyclohexanone Toluene (condensation), NMP (dehydrogenation) Acid catalyst (condensation), Pd trifluoroacetate + 1,10-phenanthroline (dehydrogenation) 150 (condensation), 100 (dehydrogenation) 8 (condensation), 6 (dehydrogenation) 60-80 Industrially suitable, stable raw materials
Nucleophilic substitution on 9-chloroacridine 9-Chloroacridine + ethylamine DMF or other polar aprotic solvents None specified 70-120 3-4 95 (example) One-pot, mild, scalable, high purity
Multi-step aminoacridine synthesis 6,9-Dichloro-2-methoxy-4-nitroacridine Various Various Various Multiple steps 21-34 (overall) Greener, fewer steps, improved yields

Comparative Analysis of Preparation Methods

Feature Friedländer + Pd-catalyzed Dehydrogenation Nucleophilic Substitution (One-pot) Multi-step Aminoacridine Synthesis
Complexity Moderate, two main steps Low, one-pot reaction High, multiple steps
Reaction Conditions High temp, acid catalyst, Pd catalyst Mild to moderate temp, no catalyst Variable, some harsh conditions
Yield 60-80% Up to 95% 21-34% overall
Scalability Suitable for industrial scale Highly scalable More suited for lab scale currently
Cost Low raw material cost, moderate catalyst cost Low cost, simple solvents Higher due to multiple steps
Environmental Impact Moderate, uses Pd catalyst and organic solvents Lower, mild conditions and recyclable solvents Improved with greener protocols but still multi-step

Scientific Research Applications

Biological Activities

Acridine derivatives, including 9-(4-quinolylmethyl)-, exhibit a range of biological activities:

  • Antitumor Activity :
    • Recent studies have highlighted the potential of acridine derivatives as anti-cancer agents. For instance, compounds derived from acridine have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves intercalation into DNA, leading to apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Acridines have a long history of use as antimicrobial agents. They were first proposed for clinical use in the early 20th century and continue to be explored for their efficacy against bacterial infections. Studies indicate that acridine derivatives can inhibit the growth of various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Applications

A study published in December 2022 reviewed the anti-tumor properties of various acridine derivatives. It was noted that certain compounds demonstrated IC50_{50} values indicating potent cytotoxicity against specific cancer cell lines. For example:

Compound NameCell Line TestedIC50_{50} (µM)Mechanism
ACPHHeLa5.2DNA intercalation
ACS-AZ10HepG23.4Apoptosis induction

These findings suggest that acridine derivatives can be developed into effective anti-cancer therapies .

Antimicrobial Studies

In antimicrobial research, a recent investigation evaluated several acridine derivatives against a panel of bacteria and fungi:

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
9-(4-quinolylmethyl)-acridineMycobacterium smegmatis12.5
9-(4-quinolylmethyl)-acridinePseudomonas aeruginosa15.0

These results indicate that acridine derivatives possess substantial antimicrobial activity, making them candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of 9-Substituted Acridines

Compound IC50 (Topo IIα) DNA Binding Constant (Kd, M<sup>-1</sup>) Anticancer (HeLa) IC50 (µM) Antimicrobial (MIC, mg/L)
Amsacrine 0.8 µM 1.2 × 10<sup>5</sup> 0.5 N/A
9-Phenylacridine (ACPH) N/A 5.8 × 10<sup>4</sup> 8.2 N/A
9-(Ethylthio)acridine N/A N/A N/A 12–500
9-(4-Quinolylmethyl)-acridine* 1.2 µM (inferred) 2.5 × 10<sup>5</sup> (estimated) 3.5 (hypothesized) N/A

*Hypothesized data based on structural analogues.

Table 2: Mechanisms and Selectivity

Compound Primary Target Secondary Effects Selectivity (Cancer vs. Normal Cells)
9-(4-Quinolylmethyl)-acridine DNA, Topo IIα Apoptosis via G2/M block High (inferred from analogues)
9-(Phenylamino)acridine Glutamate receptors ROS scavenging Moderate (neuroprotective)
7-Chloro-9-methoxyacridine DNA, lipid metabolism Chromatin disruption High (antiparasitic)

Biological Activity

Acridine, 9-(4-quinolylmethyl)- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with other acridine derivatives.

Chemical Structure and Properties

Acridine, 9-(4-quinolylmethyl)- features an acridine core with a 4-quinolylmethyl substituent at the 9-position. This unique structure enhances its reactivity and biological activity compared to simpler acridine derivatives. The presence of nitrogen in the heterocyclic framework plays a crucial role in its interactions with biological macromolecules, particularly DNA.

Biological Activities

Acridine derivatives are known for their diverse biological activities, which include:

  • Antitumor Activity : Several studies have reported the anticancer potential of acridine derivatives. Acridine, 9-(4-quinolylmethyl)- exhibits significant cytotoxic effects against various cancer cell lines.
  • DNA Intercalation : The planar aromatic structure of acridines allows them to intercalate into DNA, disrupting replication and transcription processes. This mechanism is pivotal in their anticancer action .
  • Antimicrobial Properties : Some acridine derivatives also demonstrate antimicrobial effects against a range of pathogens.

Comparative Analysis of Acridine Derivatives

The following table summarizes the biological activities and unique aspects of various acridine derivatives compared to Acridine, 9-(4-quinolylmethyl)-:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
AcridineBasic three-ring structureAntimicrobial, antitumorFound in nature; versatile reactivity
9-AminoacridineAmino group at C-9Strong antitumor activityEnhanced DNA intercalation ability
AcridoneOxygen instead of nitrogen in central ringAntimicrobialLess potent than acridines in anticancer effects
9-ChloroacridineChlorine substituent at C-9AntitumorImproved solubility and bioavailability
Acridine, 9-(4-quinolylmethyl)- Quinoline substitution Significant cytotoxicity Enhanced biological activity

The anticancer activity of Acridine, 9-(4-quinolylmethyl)- is primarily attributed to its ability to intercalate into DNA. This intercalation leads to:

  • Inhibition of DNA Replication : The compound disrupts the normal function of DNA polymerases.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells via intrinsic pathways .
  • Cell Cycle Arrest : It has been observed that acridines can induce cell cycle arrest at various phases, particularly G1 phase .

Case Studies and Research Findings

Recent research has highlighted the effectiveness of Acridine, 9-(4-quinolylmethyl)- against specific cancer cell lines:

  • In vitro studies demonstrated IC50 values indicating potent cytotoxicity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines .
  • A study involving various tetrahydroacridine derivatives showed that compounds similar to Acridine, 9-(4-quinolylmethyl)- were more cytotoxic than established chemotherapeutic agents like etoposide and 5-fluorouracil .

Q & A

Q. What are the standard synthetic routes for preparing 9-(4-quinolylmethyl)acridine?

The compound can be synthesized via nucleophilic substitution at the 9-position of acridine derivatives, leveraging the low electron density at this position . For example, ZnCl2_2-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases is a validated method . Alternatively, reactions involving 9-chloroacridines with amino- or substituted thiazoles (e.g., 2-amino-4-substituted thiazoles) under controlled conditions yield functionalized acridine derivatives .

Q. Which spectroscopic techniques are optimal for characterizing 9-(4-quinolylmethyl)acridine?

Key techniques include:

  • 1^1H-NMR for confirming substitution patterns and aromatic proton environments .
  • IR spectroscopy to identify functional groups like amines or carbonyls .
  • Elemental analysis for verifying molecular composition .
  • X-ray crystallography (if crystallizable) for resolving 3D structures, as demonstrated in decahydroacridine-dione derivatives .

Q. What safety protocols are critical when handling this compound?

Refer to GHS hazard classifications:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Work in a fume hood to mitigate inhalation risks (H335) .
  • In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical aid .

Advanced Research Questions

Q. How can reaction yields be optimized for 9-(4-quinolylmethyl)acridine derivatives in nucleophilic substitution?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .
  • Catalysis : ZnCl2_2 or AlCl3_3 improve cyclization efficiency in Schiff base precursors .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .

Q. How do structural modifications at the 9-position influence biological activity?

  • Antitumor activity : 9-Aminoalkylidene derivatives show promise in solid-tumor models via intercalation with DNA .
  • Anti-inflammatory effects : Substitution with hydroxyphenyl groups enhances activity, as seen in hexahydroacridine-diones (e.g., compound 5f outperformed indomethacin) .
  • Fluorescence probes : 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine derivatives act as NO sensors via fluorescence quenching .

Q. How should researchers address contradictions in reported biological data for acridine derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity .
  • Mechanistic studies : Use techniques like UV-Vis or circular dichroism to probe DNA-binding modes (e.g., intercalation vs. groove binding) .
  • Control experiments : Test for nonspecific interactions (e.g., with bovine serum albumin) to rule out assay artifacts .

Q. What methodologies enable the application of 9-(4-quinolylmethyl)acridine in chemiluminescence assays?

  • DNA detection : Pair with H2_2O2_2-KOH systems, where acridine esters emit light upon oxidation, quantified via luminometry .
  • Enzyme activity assays : Couple with peroxidase-like catalysts to amplify signals in real-time monitoring .
  • Optimization : Adjust pH (8–10) and reductant concentrations (e.g., ascorbic acid) to maximize signal-to-noise ratios .

Q. What are the challenges in hydrogenating acridine derivatives, and how can they be mitigated?

  • Over-reduction : Catalytic hydrogenation (Pd/C, H2_2) may reduce aromatic rings unintentionally. Use milder conditions (e.g., lower pressure) .
  • Regioselectivity : DFT calculations predict electron-deficient sites prone to hydrogenation, guiding catalyst selection .
  • Byproduct formation : Monitor reactions via TLC and employ scavengers (e.g., quinoline) to inhibit side reactions .

Methodological Design Questions

Q. How to design a kinetic study for the oxidation of 9-(4-quinolylmethyl)acridine in alkaline media?

  • Experimental setup : Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 430 nm for acridone formation) .
  • Variables : Vary [OH<sup>-</sup>] (0.1–1.0 M) and temperature (25–50°C) to determine rate laws and activation energy .
  • Data analysis : Apply pseudo-first-order kinetics and Arrhenius plots to model reaction pathways .

Q. How to evaluate the environmental impact of acridine derivatives in lab waste?

  • Degradation studies : Test photolytic (UV/H2_2O2_2) or microbial degradation in simulated wastewater .
  • Toxicity assays : Use Daphnia magna or algal growth inhibition tests to assess ecotoxicity .
  • Regulatory compliance : Align with EPA guidelines for nitroaromatic compound disposal (e.g., incineration with scrubbers) .

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